molecular formula C14H15BrN2OS2 B2868282 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-bromothiophene-2-carboxamide CAS No. 2034399-74-9

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-bromothiophene-2-carboxamide

Cat. No.: B2868282
CAS No.: 2034399-74-9
M. Wt: 371.31
InChI Key: WFFOYVCHJJUNOC-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-bromothiophene-2-carboxamide is a heterocyclic organic compound featuring a unique combination of functional groups:

  • Thiophene moieties: Two thiophene rings, one substituted at the 3-position and another at the 2-position with a bromine atom. Thiophenes are electron-rich aromatic systems that facilitate π-π interactions in biological systems .
  • Carboxamide linkage: The bromothiophene-2-carboxamide group enhances polarity and hydrogen-bonding capacity, which may improve target binding .

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS2/c15-11-6-13(20-9-11)14(18)16-7-12(17-3-1-4-17)10-2-5-19-8-10/h2,5-6,8-9,12H,1,3-4,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFOYVCHJJUNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C2=CC(=CS2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-bromothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, antimicrobial activity, and other therapeutic potentials based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is C14H14BrN3OSC_{14}H_{14}BrN_3OS, with a molecular weight of 356.3 g/mol. Its structure features a brominated thiophene ring, an azetidine moiety, and a carboxamide functional group, which are critical for its biological activity.

Biological Activity Overview

Recent research has highlighted several areas where this compound exhibits significant biological activity:

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to this compound.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating key signaling pathways such as AKT/mTOR. For instance, derivatives with similar structures have shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity (ranging from 1.0 to 5.0 µM) .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.27Caspase activation
Compound BA5490.72AKT inhibition
Compound CMCF-71.50Apoptosis induction

2. Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Related thiophene derivatives have been evaluated for their effectiveness against various bacterial strains and fungi.

  • Activity Spectrum : Compounds similar to this compound have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.25 µg/mL

3. Other Biological Activities

Additional studies suggest that this compound may possess anti-inflammatory and analgesic properties, although these areas require further investigation.

Case Studies

A notable case study involved the synthesis of a series of azetidine derivatives that included the target compound. Researchers assessed their biological activities through in vitro assays, demonstrating that modifications in the thiophene ring significantly influenced the compounds' efficacy against cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Structural Features Biological Activity/Application Synthesis Complexity Reference
Target Compound : N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-bromothiophene-2-carboxamide Azetidine, 3-thiophene, 4-bromo-2-thiophene carboxamide, ethyl linker Inferred: Potential antimicrobial or imaging agent (based on structural analogs) High (multi-step with azetidine functionalization)
PT-ADA-PPR () Polymeric thiophene-azetidine derivative with dual excitation/emission properties Dual-color lysosome-specific imaging agent High (requires polymerization and dialyzing)
N-(4-Bromophenyl)-2-(2-thienyl)ethanamine () 2-thienyl acetamide, 4-bromophenyl group Antimycobacterial activity (MIC: 1.56–6.25 µg/mL against M. tuberculosis) Moderate (amide coupling)
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () Thiazolidinone ring, pyridine-3-carboxamide, 4-bromophenyl Antiviral and enzyme inhibitory activity Moderate (thiazolidinone ring formation)
Key Observations:

Azetidine vs.

Bromine Substitution : The 4-bromo-2-thiophene carboxamide in the target compound differs from the 4-bromophenyl group in and . Bromine’s position on thiophene may improve halogen bonding in target interactions .

Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, contrasting with the rigid adamantine or polymeric backbones in .

Preparation Methods

Synthesis of 4-Bromothiophene-2-carboxylic Acid

The 4-bromothiophene-2-carboxylic acid precursor is synthesized via bromination of thiophene derivatives. Key steps include:

Bromination of Thiophene :
Thiophene undergoes electrophilic substitution using bromine in glacial acetic acid at temperatures below 10°C to yield 2-bromothiophene. Subsequent regioselective bromination at the 4-position is achieved using directed metalation strategies or catalytic halogenation. For example, lithium-halogen exchange reactions with n-butyllithium followed by quenching with bromine provide 4-bromothiophene.

Oxidation to Carboxylic Acid :
The 4-bromothiophene intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. Alternative methods employ Jones reagent (CrO₃/H₂SO₄) or ruthenium-based catalysts for higher yields.

Reaction Conditions :

  • Solvent : Acetic acid/water mixture
  • Temperature : 0–10°C (bromination); 80–100°C (oxidation)
  • Yield : 55–70% (bromination); 60–85% (oxidation)

Preparation of Azetidine Derivatives

The azetidine moiety is synthesized via cyclization reactions:

Chloroacetylation and Cyclization :
Azetidine-1-yl derivatives are prepared by reacting primary amines with chloroacetyl chloride in the presence of triethylamine. For example, 2-(thiophen-3-yl)ethylamine reacts with chloroacetyl chloride in tetrahydrofuran (THF) to form N-(2-chloroacetyl)-2-(thiophen-3-yl)ethylamine, which undergoes base-mediated cyclization to yield 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethane.

Key Steps :

  • Chloroacetylation :
    $$
    \text{Amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(2-chloroacetyl)amine}
    $$
  • Cyclization :
    $$
    \text{N-(2-chloroacetyl)amine} \xrightarrow{\text{NaOH}} \text{Azetidine derivative}
    $$

Optimization :

  • Solvent : THF or dichloromethane
  • Base : Triethylamine (for chloroacetylation); aqueous NaOH (for cyclization)
  • Yield : 65–80%

Coupling of Azetidine and Thiophene Components

The final assembly involves amide bond formation between 4-bromothiophene-2-carboxylic acid and the azetidine-containing amine:

Activation of Carboxylic Acid :
The acid is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). For instance:
$$
\text{4-Bromothiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{4-Bromothiophene-2-carbonyl chloride}
$$

Amide Coupling :
The acid chloride reacts with 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., pyridine or DMAP):
$$
\text{4-Bromothiophene-2-carbonyl chloride} + \text{Azetidine-amine} \xrightarrow{\text{Base}} \text{Target compound}
$$

Reaction Conditions :

  • Solvent : Dichloromethane or THF
  • Temperature : 0–25°C
  • Yield : 70–85%

Optimization and Mechanistic Insights

Critical Parameters :

  • Temperature Control : Bromination at <10°C minimizes di-substitution.
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in azetidine-thiophene conjugates.
  • Solvent Polarity : Polar aprotic solvents (DMF, THF) improve cyclization kinetics.

Mechanistic Pathways :

  • Electrophilic Aromatic Substitution : Governs bromine positioning on thiophene.
  • Nucleophilic Ring Closure : Base-induced intramolecular attack forms azetidine.

Analytical Characterization

Spectroscopic Data :

Technique Key Signals
¹H NMR δ 7.45 (thiophene-H), δ 4.20 (azetidine-CH₂), δ 3.75 (N-CH₂)
IR 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br)
MS m/z 413 [M+H]⁺ (calc. 412.9)

Purity Assessment :

  • HPLC: >98% purity under reverse-phase conditions.

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